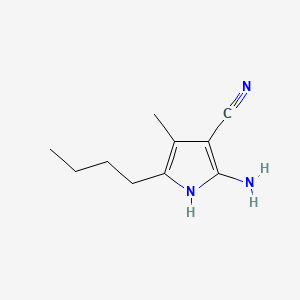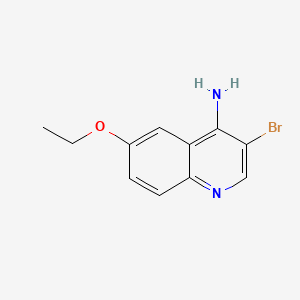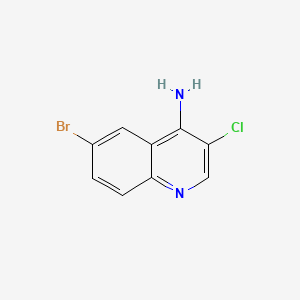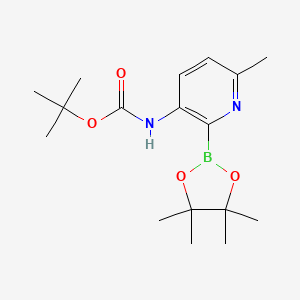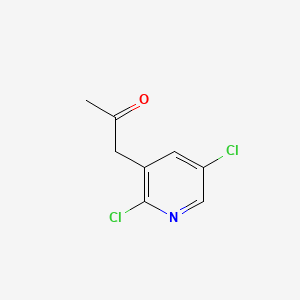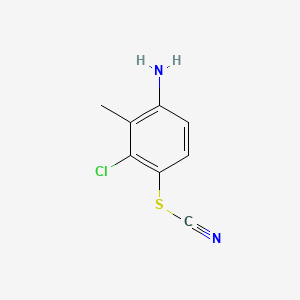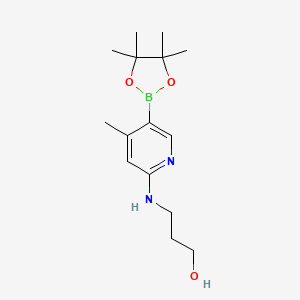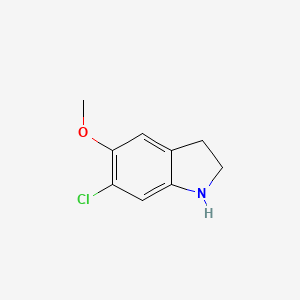
(5-Bromo-1,3,4-thiadiazol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(5-Bromo-1,3,4-thiadiazol-2-yl)methanol” is a chemical compound with the molecular formula C3H3BrN2OS . It’s a beige solid at room temperature .
Synthesis Analysis
The synthesis of “(5-Bromo-1,3,4-thiadiazol-2-yl)methanol” involves the reaction of ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate with sodium borohydride in methanol . The reaction mixture is stirred for 16 hours at room temperature, then quenched with acetic acid, extracted with ethyl acetate, and the organic layer is separated, dried, and evaporated to obtain the crude product .Molecular Structure Analysis
The InChI code for “(5-Bromo-1,3,4-thiadiazol-2-yl)methanol” is 1S/C3H3BrN2OS/c4-3-6-5-2(1-7)8-3/h7H,1H2 . This indicates the presence of bromine, nitrogen, sulfur, and oxygen atoms in the molecule, along with carbon and hydrogen.Physical And Chemical Properties Analysis
“(5-Bromo-1,3,4-thiadiazol-2-yl)methanol” is a beige solid at room temperature . Its molecular weight is 195.04 . The compound is stored at room temperature .科学的研究の応用
Anticancer Activity
The 1,3,4-thiadiazole derivatives have been studied for their potential as anticancer agents. These compounds can disrupt DNA replication processes, thereby inhibiting the replication of cancer cells. The presence of the 1,3,4-thiadiazole ring, which is a bioisostere of pyrimidine, allows these derivatives to interact with DNA and potentially act as antitumor agents .
Antimicrobial and Antifungal Properties
These derivatives exhibit a range of therapeutic activities, including antimicrobial and antifungal effects. This makes them valuable in the development of new treatments for bacterial and fungal infections .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of 1,3,4-thiadiazole derivatives make them candidates for the development of new pain relief medications .
Antipsychotic and Antidepressant Uses
Some derivatives have shown promise in the treatment of psychological disorders, acting as antipsychotic and antidepressant agents. This opens up possibilities for new psychiatric medications .
Anticonvulsant Potential
The anticonvulsant activity of these compounds could lead to the development of new treatments for seizure disorders .
Anti-leishmanial Activity
1,3,4-thiadiazole derivatives have also been explored for their anti-leishmanial properties, which could be significant in the treatment of leishmaniasis, a disease caused by parasites .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .
作用機序
Target of Action
Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to exhibit cytotoxic activity , suggesting potential targets could be cellular structures or enzymes involved in cell growth and proliferation.
Mode of Action
Based on the structure-activity relationship of 1,3,4-thiadiazoles, the nature of the substituent on the c-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity . This suggests that the bromine atom in the 5-position of the thiadiazole ring in (5-Bromo-1,3,4-thiadiazol-2-yl)methanol may play a crucial role in its interaction with its targets.
Biochemical Pathways
Given the cytotoxic properties of similar 1,3,4-thiadiazole derivatives , it can be hypothesized that this compound may interfere with pathways related to cell growth and proliferation.
Result of Action
Based on the cytotoxic properties of similar 1,3,4-thiadiazole derivatives , it can be hypothesized that this compound may induce cell death or inhibit cell growth in certain cell types.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of (5-Bromo-1,3,4-thiadiazol-2-yl)methanol is not well-studied. Factors such as temperature, pH, and the presence of other biological molecules could potentially affect the compound’s activity. For instance, the compound is stored at a temperature of -10°C, suggesting that low temperatures may be necessary for its stability .
特性
IUPAC Name |
(5-bromo-1,3,4-thiadiazol-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2OS/c4-3-6-5-2(1-7)8-3/h7H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOACDUMFCRKIMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NN=C(S1)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1339055-00-3 |
Source


|
| Record name | (5-bromo-1,3,4-thiadiazol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Benzyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B599230.png)

![6-(2-Hydroxyethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B599234.png)
